1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane is a useful research compound. Its molecular formula is C12H15F3N2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Microwave-Assisted Synthesis : An efficient method for the synthesis of 1,4-diazepane derivatives, including those similar to 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane, has been developed using microwave irradiation. This technique yields rapid results and good yields (Wlodarczyk et al., 2007).
Catalysis in Organic Synthesis : L-Phenylalanine triflate has been used as an organocatalyst for the synthesis of 1,4-diazepane derivatives, demonstrating its role in promoting intermolecular annulation processes for the efficient synthesis of biologically significant compounds (Jiang et al., 2017).
Chemical Structure and Properties
Characterization and Structural Analysis : 1,4-diazepane derivatives have been thoroughly characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry. Their molecular structures have been authenticated through single-crystal X-ray diffraction analysis (Moser & Vaughan, 2004).
X-Ray Crystal Structure Determination : The crystal structures of various 1,4-diazepane derivatives have been determined, providing insight into their molecular conformations and intermolecular interactions (Bertolasi et al., 2005).
Applications in Catalysis and Chemical Reactions
Role in Olefin Epoxidation : 1,4-diazepane derivatives have been studied as catalysts for olefin epoxidation reactions. The Lewis basicity of ligands on these compounds affects their reactivity and selectivity in epoxidation reactions, demonstrating their potential in fine chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Hydroxylation of Hydrocarbons : Non-heme diiron(III) complexes with 1,4-diazepane ligands have been used as catalysts for the selective hydroxylation of hydrocarbons, indicating their utility in biomimetic oxidation reactions (Mayilmurugan et al., 2009).
Synthesis of Diazepane Derivatives : A user-friendly, multicomponent reaction involving 1,3-dicarbonyls has been developed for the stereoselective synthesis of 1,4-diazepane derivatives. This process is significant for creating diverse molecular structures in medicinal chemistry (Sotoca et al., 2009).
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-4-11(9-10)17-7-2-5-16-6-8-17/h1,3-4,9,16H,2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANMGYRFIKLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568607 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74418-15-8 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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